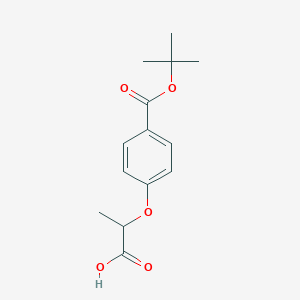![molecular formula C15H30O6Si B8122511 Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate is an organic compound with the molecular formula C15H30O6Si. It is a derivative of malonic acid and features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of ethylene glycol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The protected ethylene glycol is then reacted with diethyl malonate in the presence of a strong base like sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate undergoes various chemical reactions, including:
Substitution Reactions: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
TBDMS Deprotection: Typically achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Ester Hydrolysis: Conducted using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotected Hydroxyl Compound: Formed after removal of the TBDMS group.
Carboxylic Acids: Formed after hydrolysis of the ester groups.
Scientific Research Applications
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate involves its ability to act as a protected diol and malonate ester. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Lacks the TBDMS protecting group and is more reactive.
Ethylene Glycol Diethyl Ether: Similar structure but without the malonate ester functionality.
Uniqueness
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in complex organic syntheses.
Properties
IUPAC Name |
diethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O6Si/c1-8-18-13(16)12(14(17)19-9-2)20-10-11-21-22(6,7)15(3,4)5/h12H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZBKOGXCDJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
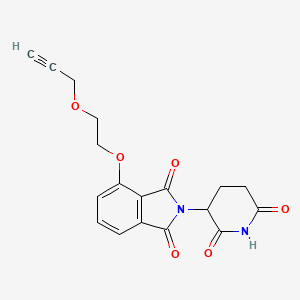
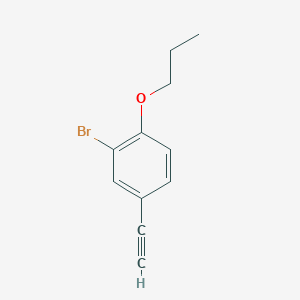
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide](/img/structure/B8122445.png)
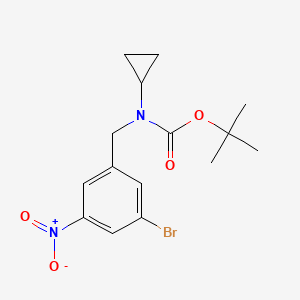
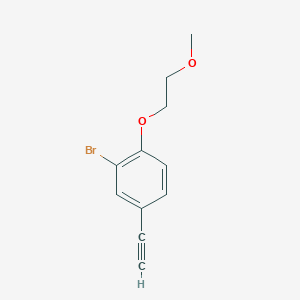
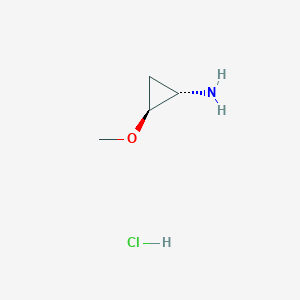
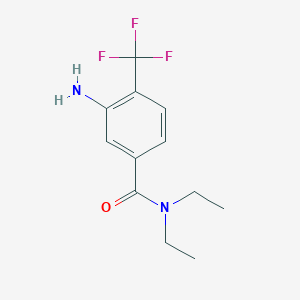
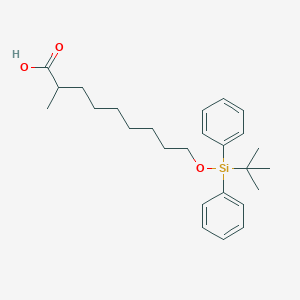
![[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B8122486.png)
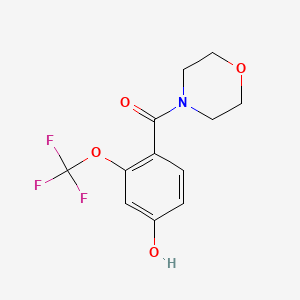
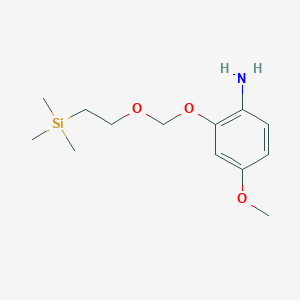
![N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide](/img/structure/B8122512.png)
![4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8122526.png)
